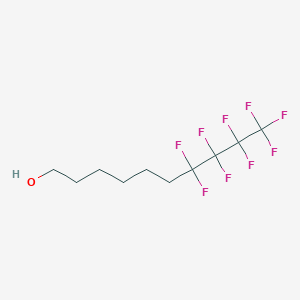
7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds, including those related to "7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol", involves complex chemical processes that enable the introduction of fluorine atoms into organic molecules. For example, Sattler and Haufe (1994) demonstrated the synthesis of fluorinated (±)-phoracantholide and related compounds, including monofluorinated analogues like 10-Fluorodecan-9-olide through a regioselective opening of epoxides of unsaturated fatty acid esters (Sattler & Haufe, 1994). This highlights the versatility of fluorination techniques in achieving complex fluorinated structures.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms, which can alter the physical and electronic properties of molecules. For instance, Tannaci et al. (2007) discussed the synthesis of 9,10-Dichlorooctafluoroanthracene, a compound showcasing the effect of fluorine on molecular structure through X-ray crystallography and cyclic voltammetry, indicating a stabilized LUMO energy level and extended pi stacking (Tannaci et al., 2007).
Chemical Reactions and Properties
The presence of fluorine atoms in molecules like "7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol" significantly impacts their chemical reactivity. Fluorinated compounds often exhibit unique reactivities due to the high electronegativity of fluorine. For example, Suzuki et al. (2007) explored the novel synthesis of fluorine-containing derivatives through regioselective cyclization, showcasing the unique chemical behaviors imparted by fluorination (Suzuki et al., 2007).
Applications De Recherche Scientifique
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds, such as "7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol," play a critical role in organic synthesis due to their unique reactivity and ability to influence the physical and chemical properties of molecules. For example, the study by Lo et al. (2014) on the development of sustainable fluorous chemistry highlights the synthesis and characterization of fluorous ethers with nonafluoro-tert-butoxy groups. These compounds exhibit notable partition coefficients and low toxicity, demonstrating the utility of fluorinated ethers in synthesizing environmentally benign materials (Lo et al., 2014).
Fluorinated Materials in Electronics and Photonics
The unique properties of fluorinated materials, such as high thermal stability and low refractive indices, make them suitable for applications in electronics and photonics. For instance, Wong et al. (2002) investigated novel ter(9,9-diarylfluorene)s synthesized via Suzuki-coupling reactions, demonstrating their potential as highly efficient blue emitters with promising electrochemical and thermal stability for organic light-emitting diodes (OLEDs) applications (Wong et al., 2002).
Fluorinated Compounds in Chemical Sensing
The electron-withdrawing nature of fluorinated groups can significantly impact the sensing capabilities of chemical sensors. A pertinent study by Engel et al. (2007) describes the synthesis of a 1,10-phenanthroline fluorophore-based chemosensor capable of distinguishing between neutral ureas and their salts. This highlights the potential of fluorinated compounds in developing selective and sensitive chemical sensors (Engel et al., 2007).
Propriétés
IUPAC Name |
7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F9O/c11-7(12,5-3-1-2-4-6-20)8(13,14)9(15,16)10(17,18)19/h20H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCHCYMFXJOCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379703 |
Source


|
| Record name | 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol | |
CAS RN |
181042-39-7 |
Source


|
| Record name | 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)
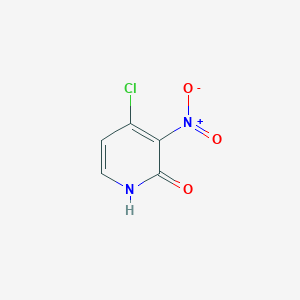
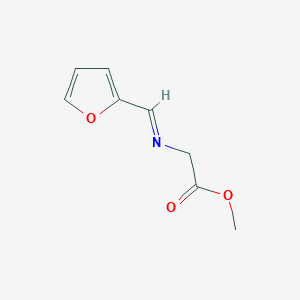
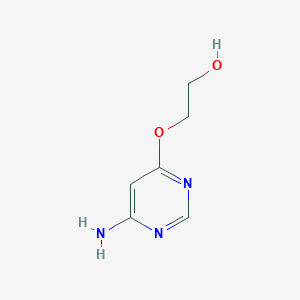
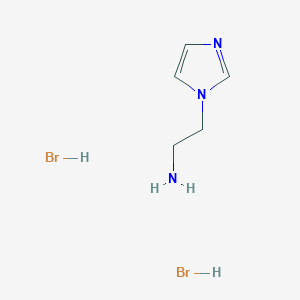
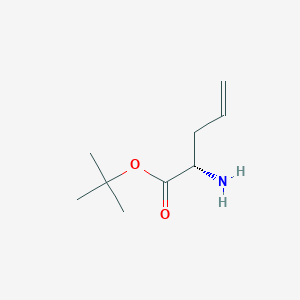
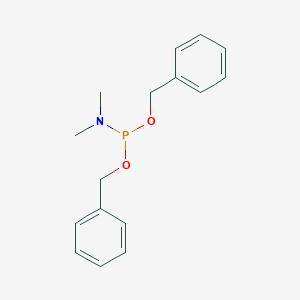
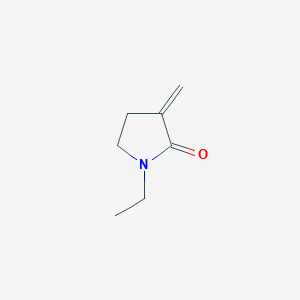
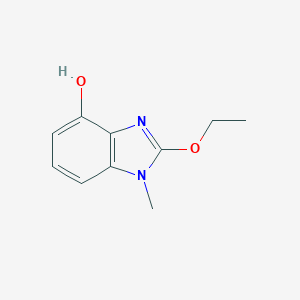
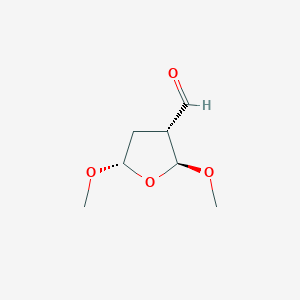
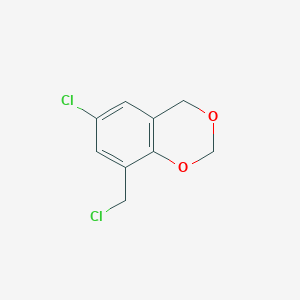
![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)
![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)
